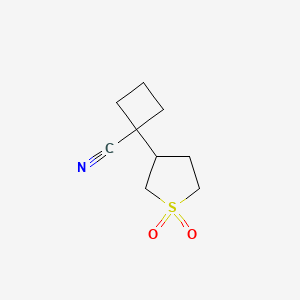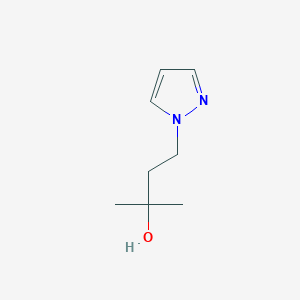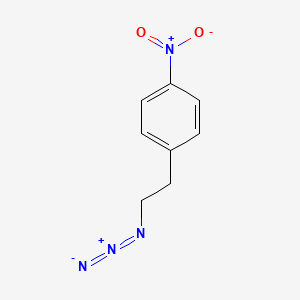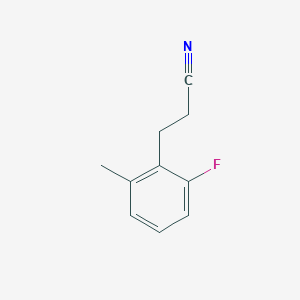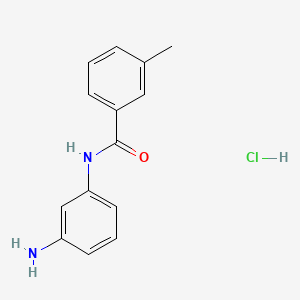![molecular formula C10H16Br2N2O B13598889 2-[1-(Aminomethyl)cyclobutyl]-1,4-dihydropyridin-4-onedihydrobromide](/img/structure/B13598889.png)
2-[1-(Aminomethyl)cyclobutyl]-1,4-dihydropyridin-4-onedihydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-(Aminomethyl)cyclobutyl]-1,4-dihydropyridin-4-onedihydrobromide is a cyclobutyl analogue of the well-known L-type calcium channel blocker amlodipine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Aminomethyl)cyclobutyl]-1,4-dihydropyridin-4-onedihydrobromide typically involves the following steps:
Formation of the cyclobutyl ring: This can be achieved through a cyclization reaction involving suitable precursors.
Introduction of the aminomethyl group: This step involves the addition of an aminomethyl group to the cyclobutyl ring.
Formation of the dihydropyridinone ring: This involves the cyclization of appropriate precursors to form the dihydropyridinone ring.
Formation of the dihydrobromide salt: The final step involves the reaction of the compound with hydrobromic acid to form the dihydrobromide salt.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Analyse Chemischer Reaktionen
Types of Reactions
2-[1-(Aminomethyl)cyclobutyl]-1,4-dihydropyridin-4-onedihydrobromide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form corresponding reduced products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under suitable conditions.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-[1-(Aminomethyl)cyclobutyl]-1,4-dihydropyridin-4-onedihydrobromide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly in relation to calcium channel modulation.
Medicine: Investigated for its potential therapeutic effects in treating neuropathic pain and cardiovascular diseases.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[1-(Aminomethyl)cyclobutyl]-1,4-dihydropyridin-4-onedihydrobromide involves its interaction with L-type calcium channels. By blocking these channels, the compound can modulate calcium influx into cells, which is crucial for various physiological processes. This modulation can lead to therapeutic effects in conditions such as neuropathic pain and cardiovascular diseases.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Amlodipine: A well-known L-type calcium channel blocker used in the treatment of hypertension and angina.
Nifedipine: Another L-type calcium channel blocker used for similar indications.
Uniqueness
2-[1-(Aminomethyl)cyclobutyl]-1,4-dihydropyridin-4-onedihydrobromide is unique due to its cyclobutyl structure, which may confer different pharmacokinetic and pharmacodynamic properties compared to other calcium channel blockers. This uniqueness can potentially lead to different therapeutic effects and side effect profiles.
Eigenschaften
Molekularformel |
C10H16Br2N2O |
|---|---|
Molekulargewicht |
340.05 g/mol |
IUPAC-Name |
2-[1-(aminomethyl)cyclobutyl]-1H-pyridin-4-one;dihydrobromide |
InChI |
InChI=1S/C10H14N2O.2BrH/c11-7-10(3-1-4-10)9-6-8(13)2-5-12-9;;/h2,5-6H,1,3-4,7,11H2,(H,12,13);2*1H |
InChI-Schlüssel |
AVFSVHLGWKBBEE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)(CN)C2=CC(=O)C=CN2.Br.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(Trifluoromethoxy)phenyl]ethanimidamide](/img/structure/B13598809.png)
![Ethyl 1-[(dimethylphosphoryl)(hydroxy)methyl]-3-methylidenecyclobutane-1-carboxylate](/img/structure/B13598812.png)
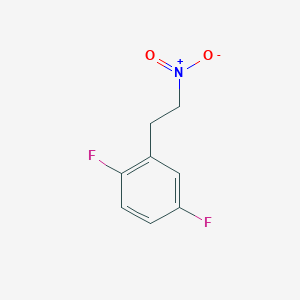



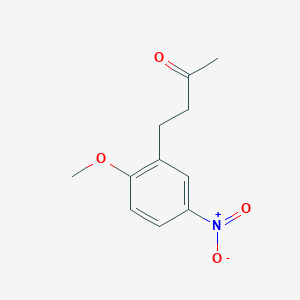
amine](/img/structure/B13598850.png)
